4-oxo-N-phenyl-1,2,3,4-tetrahydroquinoline-2-carboxamide
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Overview
Description
4-oxo-N-phenyl-1,2,3,4-tetrahydroquinoline-2-carboxamide is a synthetic organic compound with the molecular formula C16H14N2O2. It belongs to the class of tetrahydroquinoline derivatives, which are known for their diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
The compound “4-oxo-N-phenyl-1,2,3,4-tetrahydroquinoline-2-carboxamide” is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
Thiq-based compounds, which this compound is a derivative of, are known to interact with their targets to exert diverse biological activities .
Biochemical Pathways
Thiq-based compounds are known to affect various biochemical pathways related to infective pathogens and neurodegenerative disorders .
Result of Action
Thiq-based compounds are known to exert diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-N-phenyl-1,2,3,4-tetrahydroquinoline-2-carboxamide typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-oxo-N-phenyl-1,2,3,4-tetrahydroquinoline-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
4-oxo-N-phenyl-1,2,3,4-tetrahydroquinoline-2-carboxamide has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-tetrahydroisoquinoline: A related compound with similar structural features and biological activities.
Quinoline derivatives: These compounds share the quinoline core structure and exhibit diverse biological properties.
Tetrahydroquinoline derivatives: A broader class of compounds that includes various analogs with different substituents and activities.
Uniqueness
4-oxo-N-phenyl-1,2,3,4-tetrahydroquinoline-2-carboxamide is unique due to its specific structural features, such as the presence of the oxo and carboxamide groups, which contribute to its distinct chemical reactivity and biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and development .
Properties
IUPAC Name |
4-oxo-N-phenyl-2,3-dihydro-1H-quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c19-15-10-14(18-13-9-5-4-8-12(13)15)16(20)17-11-6-2-1-3-7-11/h1-9,14,18H,10H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPAQNFMBOBLTBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C2C1=O)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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